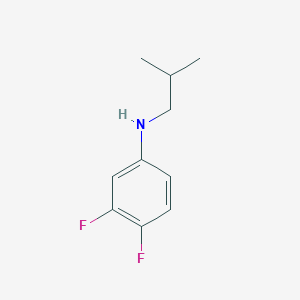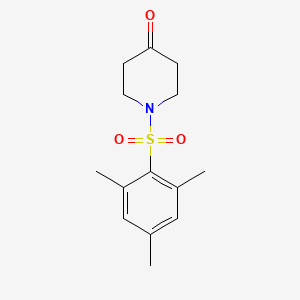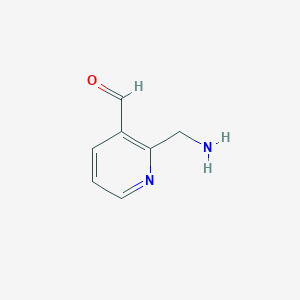
2-(Aminomethyl)-3-pyridinecarboxaldehyde
Vue d'ensemble
Description
“2-(Aminomethyl)-3-pyridinecarboxaldehyde” is also known as “2-Picolylamine”. It’s an organic compound with the empirical formula C6H8N2 . It’s used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
Molecular Structure Analysis
The molecular weight of “2-(Aminomethyl)-3-pyridinecarboxaldehyde” is 108.14 . The structure includes a pyridine ring with an aminomethyl group attached .
Physical And Chemical Properties Analysis
The physical properties of “2-(Aminomethyl)-3-pyridinecarboxaldehyde” include a liquid form, a refractive index n20/D of 1.544 (lit.), a boiling point of 82-85 °C/12 mmHg (lit.), and a density of 1.049 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
1. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines
- Application Summary: This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination . The products resemble those obtained through direct asymmetric diamination of terminal alkenes .
- Methods of Application: The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .
- Results or Outcomes: The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .
2. Synthesis of PPD analogues and Preparation of 5-nitro-2-furancarboxylamides
- Application Summary: 2-(Aminomethyl)pyridine is a synthesis reagent used in the synthesis of PPD analogues . It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
3. Nonlinear Optical Performance
- Application Summary: This compound is used in the creation of a novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance . The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability .
- Methods of Application: The crystal is grown by the slow evaporation method under room temperature and ambient atmosphere conditions .
- Results or Outcomes: The crystal displays two emission peaks at about 385 and 489 nm, with an average photoluminescence lifetime of 5.36 μs under the excitation of 300 nm . The second harmonic generation (SHG) is about 0.3 times that of potassium dihydrogen phosphate (KDP), attributed to the hydrogen bond and π-conjugated cationic effects for the crystal powder .
4. Antibacterial and Antibiofilm Agents
- Application Summary: 2-(Aminomethyl)pyridine is used in the development of advanced antibacterial and antibiofilm agents for direct and combination therapies . These agents are particularly useful against multi-drug resistant organisms .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
5. Organic Phosphate Nonlinear Optical (NLO) Materials
- Application Summary: This compound is used in the creation of organic phosphate nonlinear optical (NLO) materials . These materials have attracted attention due to their excellent performance and promising applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
6. Main-Chain Cationic Polymers (MCCP)
- Application Summary: 2-(Aminomethyl)pyridine is used in the development of main-chain cationic polymers (MCCP) . These polymers are attractive due to their good antibacterial efficacy .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
Propriétés
IUPAC Name |
2-(aminomethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXBJEGARIYNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652152 | |
| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-pyridinecarboxaldehyde | |
CAS RN |
887580-08-7 | |
| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



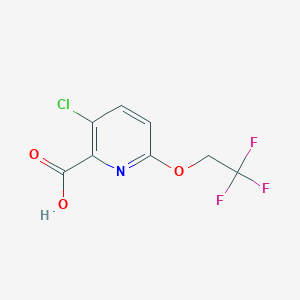
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
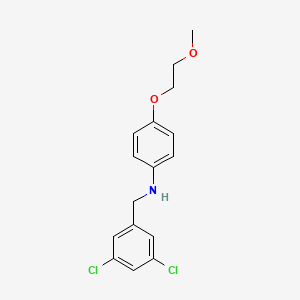
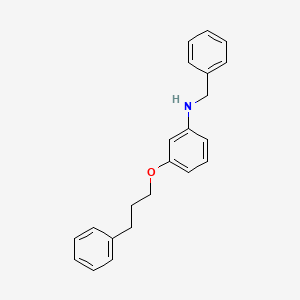
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)
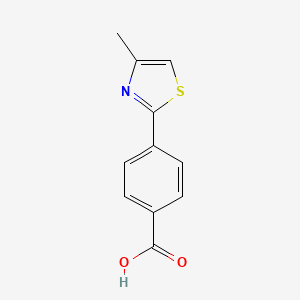
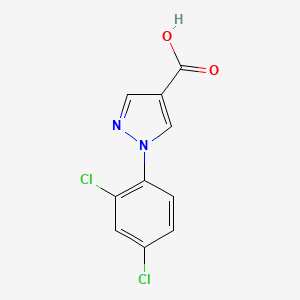
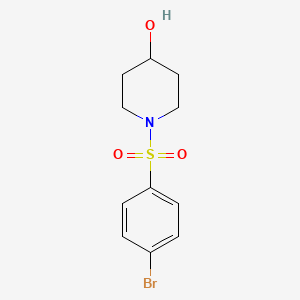
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)
![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)
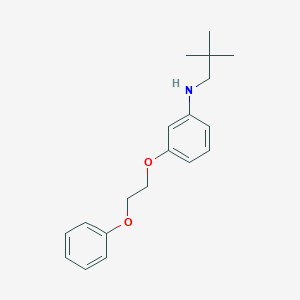
![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)
